

3-(4-Chloro-3-fluorophenyl)propionic acid structure

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Compound of Interest

Compound Name:	3-(4-Chloro-3-fluorophenyl)propionic acid
Cat. No.:	B1352208

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An In-Depth Technical Guide to **3-(4-Chloro-3-fluorophenyl)propionic Acid**: Structure, Properties, Synthesis, and Application

Abstract

3-(4-Chloro-3-fluorophenyl)propionic acid is a halogenated aromatic carboxylic acid that serves as a critical intermediate and building block in the synthesis of complex organic molecules. Its unique substitution pattern—a chloro and a fluoro group on the phenyl ring—offers distinct electronic and steric properties that are leveraged in the development of new chemical entities within the pharmaceutical and agrochemical sectors. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a validated synthetic pathway, and state-of-the-art analytical characterization methods. It is intended for researchers, chemists, and drug development professionals who utilize such intermediates in their discovery and development pipelines.

Core Chemical Identity and Physicochemical Profile

The utility of a chemical intermediate is fundamentally defined by its structure and physical properties. These characteristics dictate its reactivity, solubility, and handling requirements, which are crucial for its successful application in multi-step syntheses.

Nomenclature and Chemical Identifiers

Precise identification is paramount for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

Identifier	Value	Source
IUPAC Name	3-(4-chloro-3-fluorophenyl)propanoic acid	[1]
CAS Number	881189-65-7	[1] [2] [3] [4]
Molecular Formula	C ₉ H ₈ ClFO ₂	[1] [2] [3] [4]
Molecular Weight	202.61 g/mol	[2] [4] [5]
InChI Key	GDXMVKNJGWZFN-UHFFFAOYSA-N	[1] [4]
SMILES	OC(=O)CCC1=CC(F)=C(Cl)C=C1	[1]

Structural Elucidation

The structure consists of a propane carboxylic acid chain attached to a 3-fluoro-4-chlorobenzene ring at position 1. The presence of two different halogens ortho and meta to the propyl chain provides a unique electronic environment that can be exploited for further functionalization. The fluorine atom acts as a weak ortho-para director and deactivator, while the chlorine atom is also an ortho-para director and deactivator. Their combined effects influence the reactivity of the aromatic ring in subsequent synthetic steps.

Physicochemical Properties

These properties are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

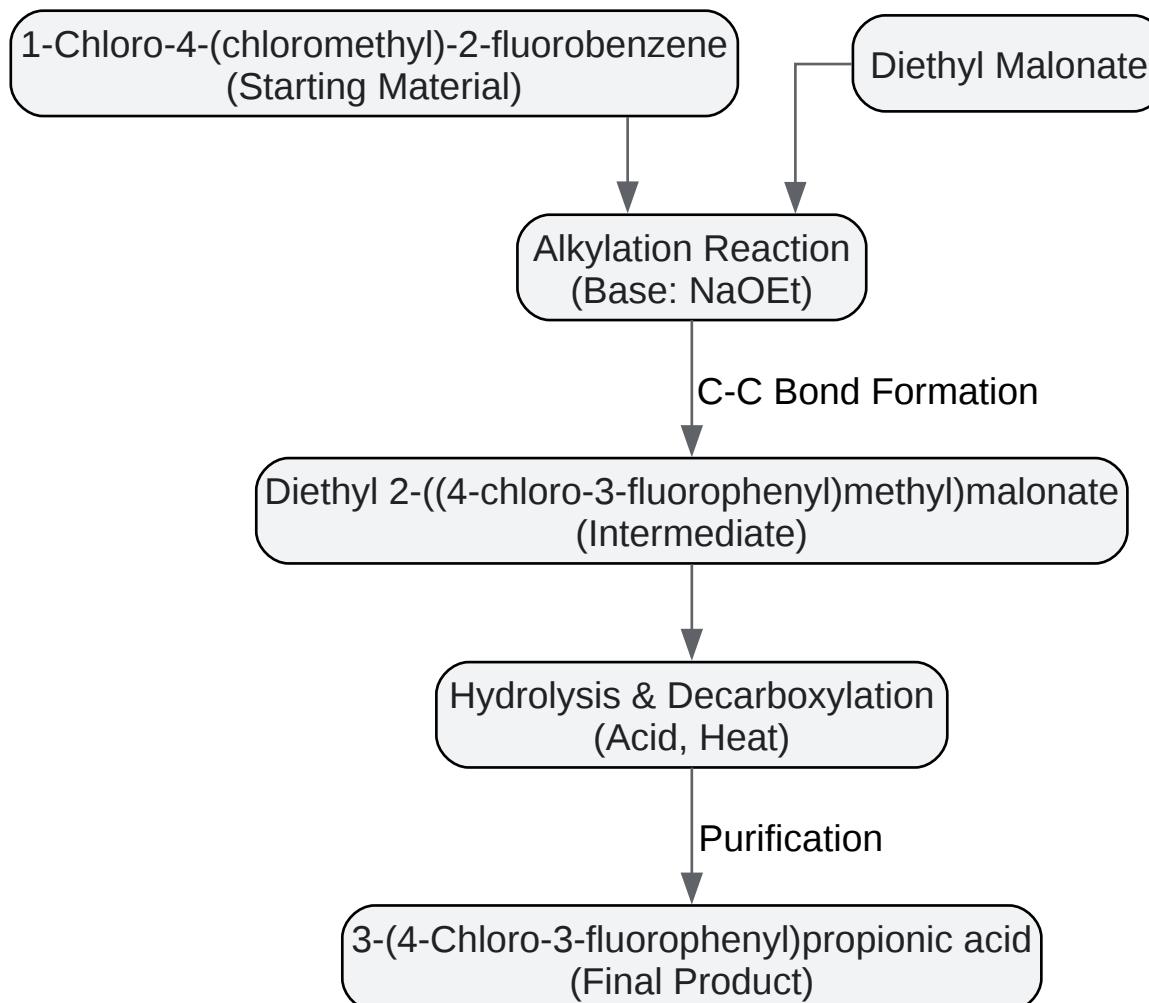
Property	Value	Notes	Source
Appearance	White powder or crystalline solid	Typical for small organic acids.	[1] [2]
Melting Point	80-84 °C	A relatively sharp melting range indicates good purity.	[2]
Solubility	Soluble in DMSO	Expected to be soluble in other polar organic solvents like methanol and ethyl acetate.	[4]
Storage	Room temperature, dry conditions	The compound is stable under standard laboratory conditions.	[2] [4]

Synthesis and Purification Strategy

The synthesis of **3-(4-Chloro-3-fluorophenyl)propionic acid** is not trivially documented in publicly available literature, but a robust and logical pathway can be designed based on established organic chemistry principles, such as the malonic ester synthesis. This approach provides a reliable method for forming the required carbon-carbon bond.

Conceptual Synthetic Workflow

The overall strategy involves a two-step process starting from a commercially available substituted benzyl halide. This workflow is chosen for its high efficiency and adaptability.



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Caption: Malonic ester synthesis pathway for the target acid.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system. The success of each step is confirmed by analytical checks before proceeding to the next, ensuring high final purity and yield.

Objective: To synthesize **3-(4-Chloro-3-fluorophenyl)propionic acid** from 1-chloro-4-(chloromethyl)-2-fluorobenzene.

Step 1: Alkylation of Diethyl Malonate

- Setup: Equip a dry 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

- Reagent Preparation: In the flask, dissolve sodium ethoxide (NaOEt) (1.1 equivalents) in 200 mL of absolute ethanol under a nitrogen atmosphere.
- Addition: To the stirred solution, add diethyl malonate (1.2 equivalents) dropwise at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.
- Alkylation: Add a solution of 1-chloro-4-(chloromethyl)-2-fluorobenzene (1.0 equivalent) in 50 mL of ethanol dropwise.
- Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: After cooling to room temperature, pour the reaction mixture into 500 mL of cold water and extract with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude malonate intermediate.

Step 2: Hydrolysis and Decarboxylation

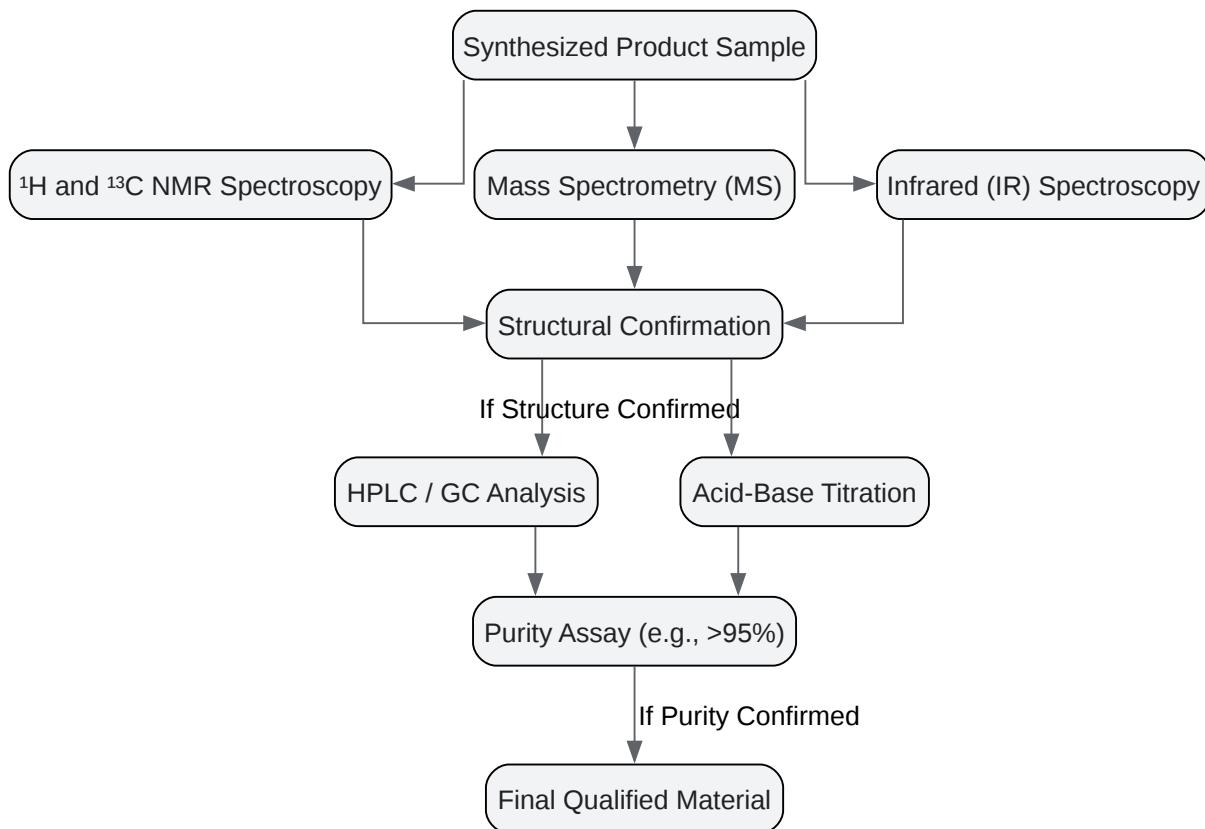
- Setup: Transfer the crude intermediate from Step 1 to a 500 mL round-bottom flask equipped with a reflux condenser.
- Hydrolysis: Add 200 mL of 6M hydrochloric acid (HCl).
- Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 12-18 hours. The reaction is complete when CO_2 evolution ceases.
- Isolation: Cool the mixture in an ice bath. The product should precipitate as a solid.
- Purification: Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude product from a mixture of ethyl acetate and hexane to afford pure **3-(4-Chloro-3-fluorophenyl)propionic acid** as a white solid.
- Validation: Dry the final product under vacuum, record the final mass and yield, and confirm its identity and purity using the analytical methods described in the next section.

Analytical Characterization Workflow

A multi-technique approach is required to unambiguously confirm the structure and purity of the synthesized compound. This ensures the material meets the stringent quality standards for use in pharmaceutical or agrochemical research.

Standard Analytical Workflow

The following diagram outlines the logical flow for the comprehensive analysis of the final compound.



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Caption: Logical workflow for analytical characterization.

Expected Spectroscopic Signatures

- ^1H NMR: The spectrum should show characteristic signals for the aromatic protons (three distinct multiplets in the 7.0-7.5 ppm region), and two triplets corresponding to the two methylene groups of the propionic acid chain (around 2.6-3.0 ppm). The carboxylic acid proton will appear as a broad singlet at >10 ppm.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) at m/z 202, along with a characteristic $\text{M}+2$ peak at m/z 204 with approximately one-third the intensity, confirming the presence of a single chlorine atom.
- Infrared (IR) Spectroscopy: Key vibrational bands will include a broad O-H stretch from the carboxylic acid (around $2500\text{-}3300\text{ cm}^{-1}$) and a sharp C=O stretch (around 1700 cm^{-1}).

Protocol: HPLC Purity Assessment

Objective: To determine the purity of the synthesized **3-(4-Chloro-3-fluorophenyl)propionic acid** using reverse-phase High-Performance Liquid Chromatography (HPLC).

- Column: C18, 4.6 mm x 150 mm, 5 μm particle size.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 μL .
- Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.
- Acceptance Criteria: Purity should be $\geq 95\%$ as determined by the area percentage of the main peak.

Applications in Research and Development

The true value of **3-(4-Chloro-3-fluorophenyl)propionic acid** lies in its role as a versatile starting material for more complex molecules.

- Pharmaceutical Intermediate: This compound is a valuable building block for creating drug candidates.^[2] The carboxylic acid handle can be readily converted into amides, esters, or other functional groups, allowing for its incorporation into larger scaffolds targeting diseases such as inflammatory and metabolic disorders.^[2] The chloro-fluoro substitution pattern can enhance metabolic stability or improve binding affinity to biological targets.
- Agrochemical Synthesis: In the agrochemical industry, it is used to develop new herbicides and pesticides.^[2] The specific halogenation pattern can be key to the biological activity and environmental persistence of the final active ingredient.
- Research and Development: It serves as a tool compound for exploring structure-activity relationships (SAR) in medicinal chemistry.^[2] By systematically modifying the propionic acid chain or the aromatic ring, chemists can probe the requirements for biological activity in novel therapeutic agents.^[2]

Safety and Handling

Proper handling is essential to ensure laboratory safety.

- General Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.^[2]
- Stability: The compound is stable under recommended storage conditions.

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